molecular formula C16H18FN3O4 B4518595 1(6H)-Pyridazineacetamide, 3-(4-fluoro-2-methoxyphenyl)-N-(2-methoxyethyl)-6-oxo- CAS No. 1232790-13-4

1(6H)-Pyridazineacetamide, 3-(4-fluoro-2-methoxyphenyl)-N-(2-methoxyethyl)-6-oxo-

Cat. No.: B4518595
CAS No.: 1232790-13-4
M. Wt: 335.33 g/mol
InChI Key: AGVOGPWNRWIDJW-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core (6-oxo-1(6H)-pyridazine) substituted with a 4-fluoro-2-methoxyphenyl group at position 3 and an N-(2-methoxyethyl)acetamide moiety at position 1. The structural components contribute to its physicochemical and pharmacological properties:

  • N-(2-methoxyethyl)acetamide: Provides moderate lipophilicity while maintaining water solubility, influencing pharmacokinetic behavior.

The compound’s molecular formula is C₁₈H₁₉FN₄O₃ (MW: 354.3 g/mol), as reported for structurally analogous derivatives .

Properties

IUPAC Name

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O4/c1-23-8-7-18-15(21)10-20-16(22)6-5-13(19-20)12-4-3-11(17)9-14(12)24-2/h3-6,9H,7-8,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVOGPWNRWIDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=O)C=CC(=N1)C2=C(C=C(C=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101136005
Record name 3-(4-Fluoro-2-methoxyphenyl)-N-(2-methoxyethyl)-6-oxo-1(6H)-pyridazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232790-13-4
Record name 3-(4-Fluoro-2-methoxyphenyl)-N-(2-methoxyethyl)-6-oxo-1(6H)-pyridazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1232790-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluoro-2-methoxyphenyl)-N-(2-methoxyethyl)-6-oxo-1(6H)-pyridazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1(6H)-Pyridazineacetamide, specifically the compound 3-(4-fluoro-2-methoxyphenyl)-N-(2-methoxyethyl)-6-oxo-, is part of a class of pyridazine derivatives that have garnered attention for their potential therapeutic applications. This article synthesizes available research on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyridazine ring and various substituents that influence its biological activity. The molecular formula is C16H18F1N3O3C_{16}H_{18}F_{1}N_{3}O_{3}, and its structural features include:

  • Pyridazine core : A six-membered aromatic ring with two adjacent nitrogen atoms.
  • Fluoro and methoxy substituents : These groups enhance its lipophilicity and may affect receptor binding affinity.

1. Inhibition of Monoamine Oxidase (MAO)

Recent studies have demonstrated that certain pyridazine derivatives exhibit potent inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. This enzyme is crucial in the metabolism of neurotransmitters such as dopamine and serotonin, making it a target for neurodegenerative diseases like Parkinson's and Alzheimer's.

  • Potency : Compounds similar to the target compound have shown IC50 values in the low micromolar range, indicating strong inhibitory activity. For instance, a derivative with similar structural characteristics was reported to have an IC50 value of 0.013 µM against MAO-B, highlighting the potential of this class of compounds in treating neurodegenerative disorders .

2. Cytotoxicity

The cytotoxic effects of pyridazine derivatives have been evaluated using various cell lines. For example, studies indicated that some derivatives did not exhibit significant cytotoxicity at therapeutic concentrations:

  • Cell Line Testing : The compound was tested on L929 fibroblast cells, showing no significant cell death at concentrations up to 100 µM, suggesting a favorable safety profile .

3. Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound to MAO enzymes:

  • Binding Affinity : Docking studies revealed that the presence of specific substituents (like methoxy groups) enhances binding to MAO-B over MAO-A, indicating selectivity that could be beneficial for reducing side effects associated with non-selective inhibitors .

Case Studies

A notable case study involved the synthesis and biological evaluation of several pyridazine derivatives, including the target compound. The results demonstrated that:

  • Selectivity for MAO-B : The studied compounds exhibited higher selectivity for MAO-B compared to MAO-A, with selectivity indices indicating a preference for targeting neurodegenerative pathways .
  • Therapeutic Potential : Given their mechanism of action, these compounds are being explored as potential treatments for conditions such as depression and neurodegenerative diseases.

Comparison with Similar Compounds

Pyridazinone Derivatives with Varied Aromatic Substitutions

Compound Name Structural Features Key Differences Biological Implications
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-butylphenyl)acetamide Pyridazinone core, 4-fluoro-2-methoxyphenyl group, N-(4-butylphenyl)acetamide N-4-butylphenyl vs. N-2-methoxyethyl Increased lipophilicity from the butyl group may improve membrane permeability but reduce aqueous solubility.
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide Chlorophenyl instead of fluorophenyl, N-4-methoxyphenyl Chlorine (electron-withdrawing) vs. fluorine (smaller, less polarizable) Chlorine may enhance metabolic stability but reduce target selectivity due to bulkier size.
N-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide Dual methoxyphenyl groups (3- and 4-positions) Dual methoxy groups vs. single methoxy-fluoro combination Improved solubility but potentially reduced receptor affinity due to steric hindrance.

Modifications to the Acetamide Side Chain

Compound Name Structural Features Key Differences Biological Implications
2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide N-2-phenylethyl group Bulkier aromatic side chain vs. 2-methoxyethyl May enhance binding to hydrophobic pockets but increase metabolic degradation risks.
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide Indole and furyl substituents Heterocyclic substituents vs. methoxy/fluoro Broader pharmacological profile (e.g., anticancer) but potential off-target effects.

Core Heterocycle Variations

Compound Name Structural Features Key Differences Biological Implications
N-(4-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide Triazolo-pyridazine core with thioacetamide Triazole ring fused to pyridazine vs. standalone pyridazinone Enhanced rigidity and potential kinase inhibition activity.
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide Quinazolinone core Larger quinazolinone ring vs. pyridazinone Different target selectivity (e.g., antitumor IC₅₀: 10.5 µM ).

Key Research Findings

Pharmacological Activity

  • N-(2-methoxyethyl)acetamide derivatives exhibit balanced solubility and permeability, making them favorable for oral bioavailability compared to bulkier N-aryl analogs .

Physicochemical Properties

  • Fluorine substitution improves metabolic stability and target binding affinity relative to chlorine or methoxy groups .
  • The 2-methoxyethyl group reduces crystallinity, enhancing formulation flexibility compared to rigid aromatic N-substituents .

Q & A

Q. What are the recommended synthetic strategies for preparing 1(6H)-pyridazineacetamide derivatives, and how are reaction conditions optimized?

Synthesis typically involves multi-step reactions, starting with functionalization of the pyridazine core followed by coupling with substituted phenyl and methoxyethyl groups. Key steps include:

  • Amide bond formation : Use of coupling agents like EDCl/HOBt for acetamide linkage .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and decomposition risks .
    Analytical techniques (NMR, HPLC) ensure purity (>95%) and structural confirmation .

Q. How is the structural integrity of this compound validated, and what analytical methods are critical?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorophenyl and methoxyethyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₂₀F₁N₃O₃) .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What preliminary biological assays are used to evaluate its activity, and how are false positives mitigated?

  • In vitro cytotoxicity : MTT assays on cancer cell lines (IC₅₀ determination) .
  • Enzyme inhibition studies : Kinase or protease targets assessed via fluorometric/colorimetric assays .
  • Controls : Include reference compounds (e.g., staurosporine for kinase inhibition) and solvent-only blanks to exclude nonspecific effects .

Advanced Research Questions

Q. How can reaction yields be improved for derivatives with bulky substituents (e.g., 4-fluoro-2-methoxyphenyl)?

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for sterically hindered groups .
  • Protecting groups : Use of tert-butoxycarbonyl (Boc) for amines prevents unwanted side reactions .
  • Catalytic systems : Pd/Cu-mediated cross-coupling enhances coupling efficiency for aryl groups .

Q. What computational methods aid in predicting structure-activity relationships (SAR) for this compound?

  • Density Functional Theory (DFT) : Models electronic effects of substituents (e.g., fluorine’s electron-withdrawing impact) .
  • Molecular docking : Predicts binding affinities to targets like kinases or GPCRs using software (AutoDock, Schrödinger) .
  • QSAR models : Correlate substituent hydrophobicity (logP) with bioactivity .

Q. How do contradictory bioactivity data (e.g., varying IC₅₀ values across studies) arise, and how are they resolved?

  • Source variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., incubation time) .
  • Metabolic stability : Hepatic microsome assays identify rapid degradation leading to false negatives .
  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies optimize pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Prodrug design : Esterification of carboxyl groups enhances membrane permeability .
  • Co-solvent systems : Use of PEG-400 or cyclodextrins improves aqueous solubility .
  • Metabolic profiling : CYP450 inhibition assays guide structural modifications to reduce clearance .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1(6H)-Pyridazineacetamide, 3-(4-fluoro-2-methoxyphenyl)-N-(2-methoxyethyl)-6-oxo-
Reactant of Route 2
Reactant of Route 2
1(6H)-Pyridazineacetamide, 3-(4-fluoro-2-methoxyphenyl)-N-(2-methoxyethyl)-6-oxo-

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